3-Hydroxy-2-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of 3-nitro-2-oxo-phenylboronic acid.
Reduction: Formation of 3-hydroxy-2-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:
Boronic Acid Group: Acts as a Lewis acid, facilitating various chemical reactions, including cross-coupling and complexation with diols.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in oxidation-reduction reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Nitrophenylboronic acid
- 2-Hydroxyphenylboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C6H6BNO5 |
---|---|
Molekulargewicht |
182.93 g/mol |
IUPAC-Name |
(3-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H |
InChI-Schlüssel |
OWCZDXRYPHSNEL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.